molecular formula C9H10F2N2O B2990675 2-[(3,3-Difluorocyclobutyl)methoxy]pyrazine CAS No. 2200107-21-5

2-[(3,3-Difluorocyclobutyl)methoxy]pyrazine

Cat. No.: B2990675
CAS No.: 2200107-21-5
M. Wt: 200.189
InChI Key: VPXRQTFAVYNPLK-UHFFFAOYSA-N
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Description

2-[(3,3-Difluorocyclobutyl)methoxy]pyrazine is a chemical compound that belongs to the class of methoxypyrazines. Methoxypyrazines are known for their distinctive odors and are often found in nature, including in certain wines and as defensive chemicals used by insects . The compound’s unique structure, featuring a difluorocyclobutyl group, makes it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3,3-Difluorocyclobutyl)methoxy]pyrazine typically involves the use of fluorinated building blocks. One common intermediate used in the synthesis is (3,3-Difluorocyclobutyl)methanol . The preparation of this intermediate can be achieved through the reaction of dichloroketene with tert-butyl or benzyl vinyl ether . The final step involves the coupling of this intermediate with a pyrazine derivative under appropriate reaction conditions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(3,3-Difluorocyclobutyl)methoxy]pyrazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyrazine ring.

    Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazine oxides, while substitution reactions can produce various methoxy-substituted pyrazine derivatives.

Scientific Research Applications

2-[(3,3-Difluorocyclobutyl)methoxy]pyrazine has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.

    Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and pathways.

    Industry: The compound can be used in the development of new materials and as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[(3,3-Difluorocyclobutyl)methoxy]pyrazine involves its interaction with specific molecular targets and pathways. While detailed studies on this compound are limited, methoxypyrazines are known to interact with various enzymes and receptors in biological systems . The difluorocyclobutyl group may enhance the compound’s stability and binding affinity to its targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(3,3-Difluorocyclobutyl)methoxy]pyrazine is unique due to its combination of a difluorocyclobutyl group and a methoxypyrazine structure. This combination imparts distinctive chemical and physical properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

2-[(3,3-difluorocyclobutyl)methoxy]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F2N2O/c10-9(11)3-7(4-9)6-14-8-5-12-1-2-13-8/h1-2,5,7H,3-4,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPXRQTFAVYNPLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1(F)F)COC2=NC=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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